molecular formula C19H24N2O4S B248809 1-(2-Thienylcarbonyl)-4-(3,4,5-trimethoxybenzyl)piperazine

1-(2-Thienylcarbonyl)-4-(3,4,5-trimethoxybenzyl)piperazine

Cat. No. B248809
M. Wt: 376.5 g/mol
InChI Key: YCHJENABGBTLCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Thienylcarbonyl)-4-(3,4,5-trimethoxybenzyl)piperazine, also known as TCB-2, is a synthetic compound that belongs to the class of phenethylamines. It is a potent hallucinogenic drug that has been used in scientific research to study the mechanism of action of hallucinogens and their potential therapeutic applications. TCB-2 is a derivative of the well-known hallucinogenic drug mescaline, but it has a different chemical structure that makes it more potent and selective.

Mechanism of Action

The mechanism of action of 1-(2-Thienylcarbonyl)-4-(3,4,5-trimethoxybenzyl)piperazine involves its binding to the 5-HT2A receptor, which is a G protein-coupled receptor located in the brain. 1-(2-Thienylcarbonyl)-4-(3,4,5-trimethoxybenzyl)piperazine acts as a partial agonist at this receptor, which means that it activates the receptor to a lesser extent than a full agonist, such as LSD. The activation of the 5-HT2A receptor by 1-(2-Thienylcarbonyl)-4-(3,4,5-trimethoxybenzyl)piperazine leads to the activation of downstream signaling pathways that are involved in the regulation of mood, perception, and cognition.
Biochemical and Physiological Effects
1-(2-Thienylcarbonyl)-4-(3,4,5-trimethoxybenzyl)piperazine has been shown to produce a range of biochemical and physiological effects in animals and humans. These effects include changes in perception, mood, and cognition, as well as alterations in brain function and neurotransmitter systems. 1-(2-Thienylcarbonyl)-4-(3,4,5-trimethoxybenzyl)piperazine has also been shown to produce changes in heart rate, blood pressure, and body temperature, which can be potentially dangerous in some individuals.

Advantages and Limitations for Lab Experiments

The use of 1-(2-Thienylcarbonyl)-4-(3,4,5-trimethoxybenzyl)piperazine in scientific research has several advantages and limitations. One advantage is that 1-(2-Thienylcarbonyl)-4-(3,4,5-trimethoxybenzyl)piperazine is a highly selective and potent hallucinogen that can be used to study the mechanism of action of hallucinogens in detail. 1-(2-Thienylcarbonyl)-4-(3,4,5-trimethoxybenzyl)piperazine is also a synthetic compound, which means that it can be easily synthesized and standardized for use in research. However, the use of 1-(2-Thienylcarbonyl)-4-(3,4,5-trimethoxybenzyl)piperazine in research also has several limitations, including the potential for adverse effects on animals and humans, the need for specialized equipment and expertise, and the potential for misuse and abuse.

Future Directions

There are several future directions for research on 1-(2-Thienylcarbonyl)-4-(3,4,5-trimethoxybenzyl)piperazine and other hallucinogens. One direction is to investigate the potential therapeutic applications of hallucinogens in the treatment of psychiatric disorders, such as depression, anxiety, and addiction. Another direction is to investigate the long-term effects of hallucinogens on brain function and behavior, and to determine the potential risks and benefits of their use. Finally, future research should focus on the development of safer and more effective hallucinogens that can be used in clinical settings.

Synthesis Methods

The synthesis method of 1-(2-Thienylcarbonyl)-4-(3,4,5-trimethoxybenzyl)piperazine involves several steps, starting from the reaction of 2-thiophene carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 3,4,5-trimethoxybenzylamine to form the intermediate product, which is further reacted with piperazine to form the final product, 1-(2-Thienylcarbonyl)-4-(3,4,5-trimethoxybenzyl)piperazine. The synthesis of 1-(2-Thienylcarbonyl)-4-(3,4,5-trimethoxybenzyl)piperazine requires advanced organic chemistry techniques and equipment, and should only be performed by trained professionals.

Scientific Research Applications

1-(2-Thienylcarbonyl)-4-(3,4,5-trimethoxybenzyl)piperazine has been used in scientific research to study the mechanism of action of hallucinogens and their potential therapeutic applications. It has been shown to act as a partial agonist at the 5-HT2A receptor, which is the main target of hallucinogens. 1-(2-Thienylcarbonyl)-4-(3,4,5-trimethoxybenzyl)piperazine has been used in animal studies to investigate the effects of hallucinogens on behavior, brain function, and neurotransmitter systems. It has also been used in vitro to study the binding properties of hallucinogens to the 5-HT2A receptor.

properties

Product Name

1-(2-Thienylcarbonyl)-4-(3,4,5-trimethoxybenzyl)piperazine

Molecular Formula

C19H24N2O4S

Molecular Weight

376.5 g/mol

IUPAC Name

thiophen-2-yl-[4-[(3,4,5-trimethoxyphenyl)methyl]piperazin-1-yl]methanone

InChI

InChI=1S/C19H24N2O4S/c1-23-15-11-14(12-16(24-2)18(15)25-3)13-20-6-8-21(9-7-20)19(22)17-5-4-10-26-17/h4-5,10-12H,6-9,13H2,1-3H3

InChI Key

YCHJENABGBTLCB-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1OC)OC)CN2CCN(CC2)C(=O)C3=CC=CS3

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CN2CCN(CC2)C(=O)C3=CC=CS3

Origin of Product

United States

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